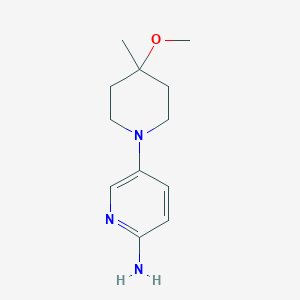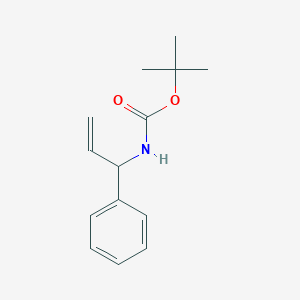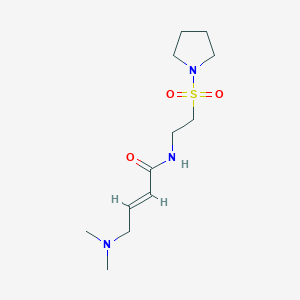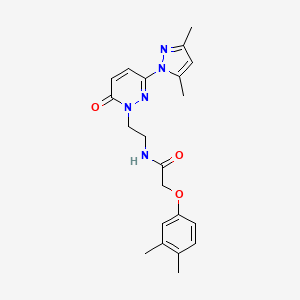
5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine” is a chemical compound with the IUPAC name 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine . It has a molecular weight of 221.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O/c1-12(16-2)5-7-15(8-6-12)10-3-4-11(13)14-9-10/h3-4,9H,5-8H2,1-2H3,(H2,13,14) . This indicates that the compound has a pyridine ring attached to a methoxy-methylpiperidine group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.3 .科学的研究の応用
Organometallic Complexes and Catalysis
A study by Nyamato et al. (2015) explored the synthesis of (imino)pyridine ligands and their palladium(II) complexes, demonstrating their utility as selective catalysts in ethylene dimerization processes. The research highlights the potential of such compounds in polymer and material science, indicating how modifications of the pyridine moiety can influence catalytic activities and selectivities (Nyamato, Ojwach, & Akerman, 2015).
Chiral Auxiliaries for Synthesis
Chiaroni et al. (1997) reported the synthesis and X-ray analysis of a pyrrolidine derivative aimed at preparing optically pure amines or β-amino acids. This work underscores the importance of pyridinamines in developing enantioselective synthetic methodologies, contributing to the synthesis of chiral molecules for pharmaceutical applications (Chiaroni, Riche, Zair, Guenoun, Lázaro, & Viallefont, 1997).
Structural Characterization and Hydrogen Bonding
Research by Böck et al. (2021) on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives similar to the query compound, provided insights into protonation sites and hydrogen bonding patterns. This study contributes to our understanding of the structural and electronic properties of pyridinamines, which can influence their reactivity and interaction with biological targets (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Enzymatic Synthesis and Oxyfunctionalization
Stankevičiūtė et al. (2016) demonstrated the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1, highlighting an environmentally friendly approach to synthesizing hydroxylated pyridines. These intermediates have broad applications in the chemical industry, including the synthesis of pharmaceuticals and polymers with unique properties (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).
Drug Development and Pharmacological Studies
Wong et al. (1998) identified a series of dihydropyridine derivatives acting as alpha1a adrenoceptor-selective antagonists. This research is indicative of the therapeutic potential of pyridinamines in treating conditions such as prostate hyperplasia, showcasing their role in developing targeted therapies (Wong, Chiu, Wetzel, Marzabadi, Nagarathnam, Wang, Fang, Miao, Hong, Forray, Vaysse, Branchek, Gluchowski, Tang, & Lepor, 1998).
特性
IUPAC Name |
5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(16-2)5-7-15(8-6-12)10-3-4-11(13)14-9-10/h3-4,9H,5-8H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELDJDWMFJXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1871641-90-5 |
Source


|
| Record name | 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)


![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2523873.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523874.png)